molecular formula C5H5F5OS B14439739 3-(Ethylsulfanyl)-2,2,3,3-tetrafluoropropanoyl fluoride CAS No. 77705-88-5

3-(Ethylsulfanyl)-2,2,3,3-tetrafluoropropanoyl fluoride

Cat. No.: B14439739
CAS No.: 77705-88-5
M. Wt: 208.15 g/mol
InChI Key: SDVQPYJHQJLWMU-UHFFFAOYSA-N
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Description

3-(Ethylsulfanyl)-2,2,3,3-tetrafluoropropanoyl fluoride is a fluorinated organic compound with a unique structure that includes both sulfur and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylsulfanyl)-2,2,3,3-tetrafluoropropanoyl fluoride can be achieved through several methods. One common approach involves the fluorination of sulfur-containing precursors. For example, the reaction of ethylthiol with tetrafluoropropanoyl fluoride under controlled conditions can yield the desired compound. The reaction typically requires a fluorinating agent such as sulfur tetrafluoride or a similar reagent .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes. These processes often utilize advanced fluorinating agents and catalysts to ensure high yields and purity. The use of continuous flow reactors and other modern techniques can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

3-(Ethylsulfanyl)-2,2,3,3-tetrafluoropropanoyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Ethylsulfanyl)-2,2,3,3-tetrafluoropropanoyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Ethylsulfanyl)-2,2,3,3-tetrafluoropropanoyl fluoride involves its interaction with various molecular targets. The sulfur and fluorine atoms in the compound can form strong bonds with target molecules, leading to the inhibition or modification of their activity. This compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, thereby altering their function .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylsulfanyl)-2,2,3,3-tetrafluoropropanoyl fluoride
  • 3-(Propylsulfanyl)-2,2,3,3-tetrafluoropropanoyl fluoride
  • 3-(Butylsulfanyl)-2,2,3,3-tetrafluoropropanoyl fluoride

Uniqueness

3-(Ethylsulfanyl)-2,2,3,3-tetrafluoropropanoyl fluoride is unique due to its specific combination of ethylsulfanyl and tetrafluoropropanoyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for specialized applications in various fields .

Properties

CAS No.

77705-88-5

Molecular Formula

C5H5F5OS

Molecular Weight

208.15 g/mol

IUPAC Name

3-ethylsulfanyl-2,2,3,3-tetrafluoropropanoyl fluoride

InChI

InChI=1S/C5H5F5OS/c1-2-12-5(9,10)4(7,8)3(6)11/h2H2,1H3

InChI Key

SDVQPYJHQJLWMU-UHFFFAOYSA-N

Canonical SMILES

CCSC(C(C(=O)F)(F)F)(F)F

Origin of Product

United States

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